molecular formula C48H102O2P2 B1591244 Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate CAS No. 465527-59-7

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Cat. No. B1591244
M. Wt: 773.3 g/mol
InChI Key: ZKQLVOZSJHOZBL-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a phosphonium-based ionic liquid. It can be prepared by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .

Synthesis Analysis

The compound is synthesized by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .
  • Molecular Structure Analysis

    • SMILES: CC(CCC©C)CP([O-])=OCC©CC©©C.CCCCCCCCCCCCCCP+(CCCCCC)CCCCCC

  • Chemical Reactions Analysis

    It can be used as an extractant for the removal of dibenzothiophene from liquid fuels via extractive desulfurization (EDS) .
  • Mechanism of Action

    • Phosphonium-based ionic liquids like this one possess interesting properties such as high thermal stability, immiscibility with water, and solubility in organic solvents .
    • In lubricants, it improves the lubricating properties of environmentally friendly base oils, with efficiency depending on the base oil origin and working temperature .
  • Physical and Chemical Properties Analysis

    • Soluble in organic solvents
  • Safety and Hazards

    • Avoid contact with skin or inhalation of spillage, dust, or vapor, and avoid dust formation .
  • Scientific Research Applications

    Surfactant and Phase Behavior

    • Surfactant Ionic Liquid : It acts as a surface-active room temperature ionic liquid, exhibiting surfactant properties due to hydrophobic alkyl chains. Critical micelle concentration in aqueous solutions and phase behavior in ternary mixtures with water and n-dodecane were studied, showing potential for oil recovery applications (Rodríguez-Escontrela et al., 2015).

    Chemoenzymatic Applications

    • Chito-oligosaccharides Production : Used in a chemoenzymatic method for producing chitooligosaccharides from chitin, showing its potential in developing sustainable solutions for upcycling coastal residual resources (Kumar et al., 2021).

    Corrosion Protection

    • Corrosion Protection of Magnesium Alloy : Investigated as a conversion coating agent for magnesium alloy AZ31. Results indicated substantial improvement in corrosion resistance under specific conditions (Howlett et al., 2007).

    Lubricant Applications

    • Lubricating Properties : Studied as an additive in environmentally friendly base oils, such as PAO 4 synthetic base oil and vegetable oils, showing improved lubricating properties (Kreivaitis et al., 2019).

    Wetting and Tribological Properties

    • Wetting Properties : Analyzed its wetting properties along with other phosphonium cation-based ionic liquids. Surface tension and contact angle measurements indicated its interaction with various surfaces (Blanco et al., 2016).

    Ionic Liquid Applications

    • Activity Coefficients and Separation Potential : A study on its potential as a solvent for separating aromatic from aliphatic hydrocarbons, analyzing activity coefficients at infinite dilution and excess enthalpies (Letcher et al., 2008).
    • Ion-Selective Optodes : Utilized in ion-selective optodes for detecting inorganic acids, demonstrating improved selectivity and stability for hydrophilic anions (Zhu et al., 2011).

    Future Directions

    Research on the applications of this compound, especially in environmentally friendly lubricants and other industrial processes, could provide valuable insights for future developments .

    properties

    IUPAC Name

    bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZKQLVOZSJHOZBL-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C48H102O2P2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90583493
    Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90583493
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    773.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

    CAS RN

    465527-59-7
    Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90583493
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 465527-59-7
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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    Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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    Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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    Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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    Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
    Reactant of Route 6
    Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

    Citations

    For This Compound
    1
    Citations
    RM Rios-Vera, A Chagnes… - Journal of Molecular …, 2022 - Elsevier
    The distribution of Ag (I) between acidic aqueous phase (HNO 3) and organic phases, composed of trihexyl (tetradecyl) phosphonium bis-(2, 4, 4-trimethylpentyl) phosphinate (Cyphos® IL 104) diluted in kerosene or kerosene/1-decanol, has been studied. In order to elucidate the interactions in solution and the chemical equilibria responsible for Ag (I) extraction by Cyphos® IL 104, ionic conductivity, dynamic viscosity, and interfacial tension measurements, determination of water and nitric acid extraction were performed, and the …
    Number of citations: 5 www.sciencedirect.com

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